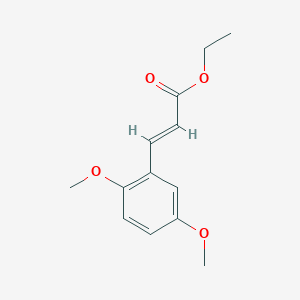
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate typically involves the esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(E)-3-(2,5-dimethoxyphenyl)acrylic acid+ethanolsulfuric acidEthyl (E)-3-(2,5-dimethoxyphenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of Ethyl (E)-3-(2,5-dimethoxyphenyl)ethanol.
Substitution: Formation of 2,5-dimethoxy-4-nitrophenylacrylate or 2,5-dimethoxy-4-bromophenylacrylate.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and the ester functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (E)-3-(2,4-dimethoxyphenyl)acrylate
- Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate
- Ethyl (E)-3-(2,5-dimethoxyphenyl)propanoate
Uniqueness
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The (E)-configuration of the acrylate moiety also contributes to its distinct properties compared to other isomers.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-5-10-9-11(15-2)6-7-12(10)16-3/h5-9H,4H2,1-3H3/b8-5+ |
Clave InChI |
XIEVTAMMUAMFIQ-VMPITWQZSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES canónico |
CCOC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


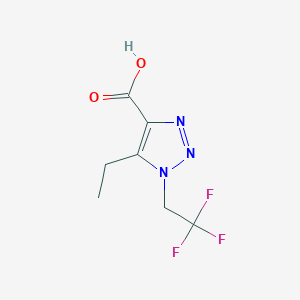

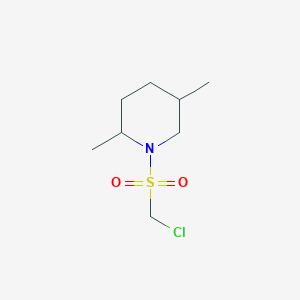
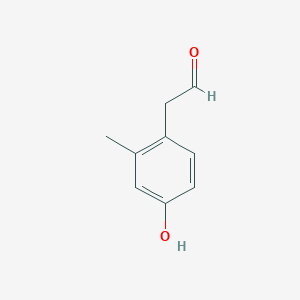
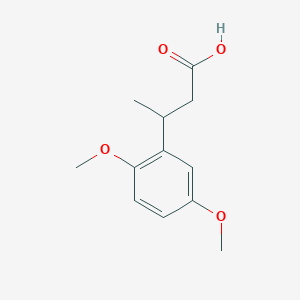
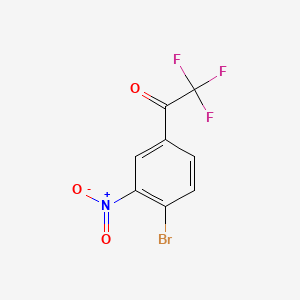
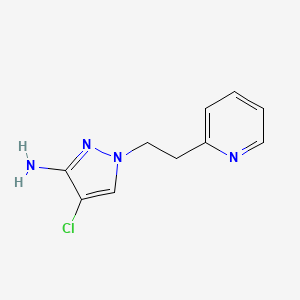
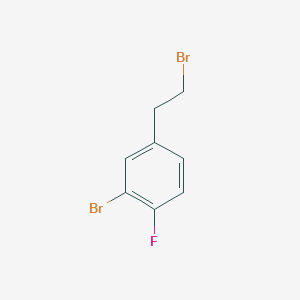
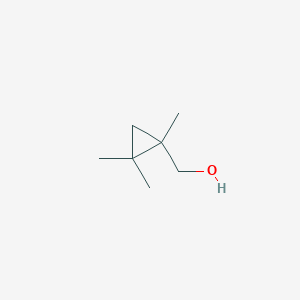
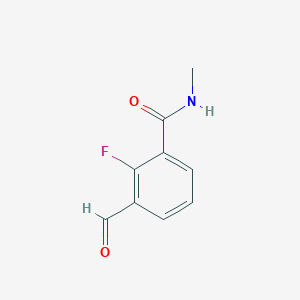


![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)

